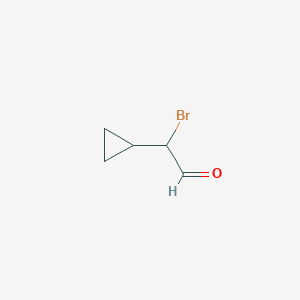
2-Bromo-2-cyclopropylacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2-cyclopropylacetaldehyde is an organic compound characterized by the presence of a bromine atom, a cyclopropyl group, and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-2-cyclopropylacetaldehyde typically involves the bromination of cyclopropylacetaldehyde. One common method includes the reaction of cyclopropylacetaldehyde with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction parameters to maintain product purity and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better temperature control and reduced reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2-cyclopropylacetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Boronic acids, palladium catalysts.
Major Products Formed
Oxidation: 2-Cyclopropylacetic acid.
Reduction: 2-Bromo-2-cyclopropylethanol.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-2-cyclopropylacetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Bromo-2-cyclopropylacetaldehyde involves its reactivity due to the presence of the bromine atom and the aldehyde group. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo oxidation or reduction. These reactions are facilitated by the compound’s ability to form reactive intermediates, such as carbocations or carbanions, depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but with a methyl group instead of a cyclopropyl group.
2-Bromo-2-nitropropane-1,3-diol: Contains a nitro group and is used as an antimicrobial agent.
Cyclopropyl methyl bromide: Similar in having a cyclopropyl group but differs in the position of the bromine atom.
Uniqueness
2-Bromo-2-cyclopropylacetaldehyde is unique due to the combination of the cyclopropyl group and the aldehyde functional group, which imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C5H7BrO |
|---|---|
Peso molecular |
163.01 g/mol |
Nombre IUPAC |
2-bromo-2-cyclopropylacetaldehyde |
InChI |
InChI=1S/C5H7BrO/c6-5(3-7)4-1-2-4/h3-5H,1-2H2 |
Clave InChI |
MGHGJVYENKMOPW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


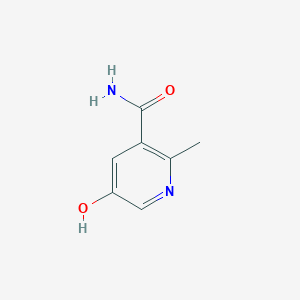
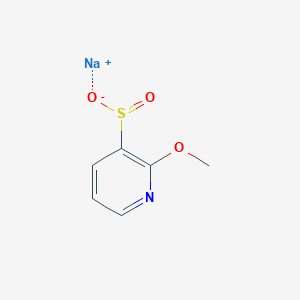
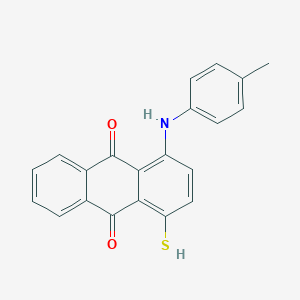
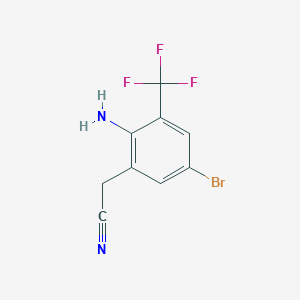
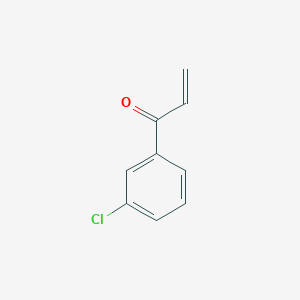
![1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13131771.png)
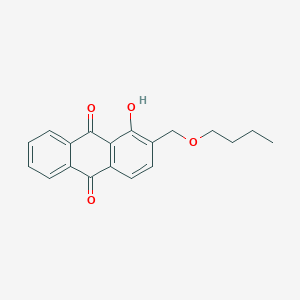
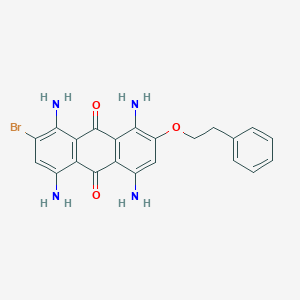
![1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone](/img/structure/B13131806.png)
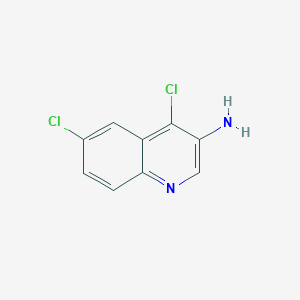
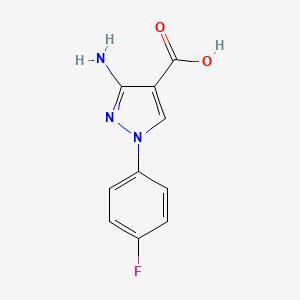
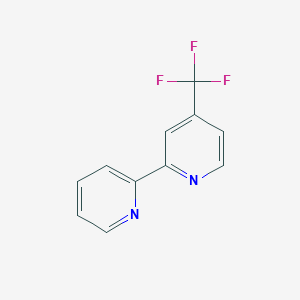
![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
![N,N-Diethyl-4-[(9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B13131841.png)
